molecular formula C21H16FN3O2 B12219931 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12219931
M. Wt: 361.4 g/mol
InChI Key: BTYIDJXCTZBKTH-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, two furan rings, and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the introduction of the fluorophenyl and furan groups. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Organic solvents such as dichloromethane, ethanol

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-5,7-di(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to the combination of its fluorophenyl and furan groups, which impart specific chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H16FN3O2

Molecular Weight

361.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,7-bis(furan-2-yl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H16FN3O2/c1-13-20(14-6-8-15(22)9-7-14)21-23-16(18-4-2-10-26-18)12-17(25(21)24-13)19-5-3-11-27-19/h2-11,17H,12H2,1H3

InChI Key

BTYIDJXCTZBKTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)F)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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